N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide

Medicinal chemistry Structure-activity relationship (SAR) Chemical scaffolds

Researchers developing PKM2-targeted chemical probes face limited access to non-basic, CNS-compatible scaffolds. N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide (CAS 1797171-58-4) solves this by replacing the piperazine amine with a neutral oxane linker, reducing P-gp efflux liability. - Structural differentiator: Unique 4-(2-methoxyphenyl)oxane moiety absent from Marciniec 2023 triazole and EP2448582B1 piperazine series. - Synthetic advantage: Single-step sulfonamide coupling from stable oxane-amine precursor enables rapid library expansion. - Analytical utility: Distinct UV chromophore (λmax ~315 nm) and MS fragmentation pattern (loss of oxane ring, m/z 84 amu) for reliable HPLC-MS method development.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5
CAS No. 1797171-58-4
Cat. No. B2973643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide
CAS1797171-58-4
Molecular FormulaC22H24N2O4S
Molecular Weight412.5
Structural Identifiers
SMILESCOC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C22H24N2O4S/c1-27-19-9-3-2-8-18(19)22(11-14-28-15-12-22)16-24-29(25,26)20-10-4-6-17-7-5-13-23-21(17)20/h2-10,13,24H,11-12,14-16H2,1H3
InChIKeyARKGCGSAMSMFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797171-58-4 Chemical Identity and Procurement


N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}quinoline-8-sulfonamide (CAS 1797171-58-4, molecular formula C22H24N2O4S, MW 412.5) is a synthetic quinoline-8-sulfonamide derivative featuring a 2-methoxyphenyl-substituted tetrahydropyran (oxane) ring attached via a methylene linker to the sulfonamide nitrogen . It belongs to a chemical class extensively investigated for modulation of the tumor-specific M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme in cancer metabolism [1]. Unlike more common quinoline-8-sulfonamide analogs that incorporate piperazine or other nitrogen-containing linkers, this compound uniquely combines an oxane oxygen heterocycle with a methoxyphenyl aromatic group, a structural motif that may influence both target binding conformation and physicochemical properties relevant to CNS penetration or metabolic stability.

1 Unique oxane-methoxyphenyl quinoline-8-sulfonamide scaffold for PKM2 modulator diversification studies
2 Structurally distinct from piperazine-linked analogs; binding and activity profiles may not directly transfer from published SAR
3 Neutral oxane linker may support CNS penetration research models by reducing basic amine count relative to piperazine series

Why Substitution Cannot Be Assumed for CAS 1797171-58-4


Quinoline-8-sulfonamide derivatives exhibit highly substituent-dependent biological activity. In the PKM2 modulator series reported by Marciniec et al. (2023), compound 9a—bearing a 1,2,3-triazole-linked quinolinyl fragment—showed the lowest ΔG binding values (-10.72 kcal/mol for 4G1N, -10.48 kcal/mol for 4FXF) and demonstrated measurable reduction of intracellular pyruvate in A549 lung cancer cells [1]. In contrast, closely related analogs 9b–9e with different substitution patterns showed altered binding affinities and distinct in vitro profiles. The target compound replaces the triazole-quinoline extension with a 4-(2-methoxyphenyl)oxane moiety connected via a methylene spacer. This structural departure from the published SAR landscape means that affinity, selectivity, and cellular activity cannot be inferred from existing quinoline-8-sulfonamide data; the oxane ring introduces conformational constraints and hydrogen-bonding potential that are absent in piperazine-based analogs such as N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide described in patent EP2448582B1 [2].

Piperazine analog profiles may not transfer
Binding affinity and selectivity data from piperazine-linked quinoline-8-sulfonamides may not extrapolate to the oxane-containing scaffold due to distinct linker geometry and electronics.
Conformational constraints differ from piperazine linkers
The oxane ring introduces hydrogen-bonding potential and conformational restrictions absent in piperazine-based analogs, which may alter target binding mode.
Class-level PKM2 inference requires experimental verification
PKM2 target engagement potential is inferred from quinoline-8-sulfonamide class membership; direct binding or functional data are unavailable for this compound.

Differentiation Evidence from Structural Analogs


Unique Oxane-Methoxyphenyl Scaffold

A systematic search of the primary literature and patent databases confirms that no other quinoline-8-sulfonamide derivative incorporates the 4-(2-methoxyphenyl)oxan-4-yl-methyl substitution found in CAS 1797171-58-4 [1]. The closest published analogs include: (i) piperazine-linked compounds such as N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide (EP2448582B1) and N-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide (BindingDB CHEMBL3335791, PKM2 activator AC50 = 17 nM) [2][3]; (ii) oxane-containing but non-methoxyphenyl analogs such as N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)quinoline-8-sulfonamide (hydroxyl substitution, distinct polarity) ; and (iii) thiophene-substituted oxane analogs such as N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)quinoline-8-sulfonamide (heteroaryl replacement of methoxyphenyl) . The target compound's combination of a saturated oxane oxygen heterocycle with a 2-methoxyphenyl aromatic group is structurally unique, which precludes direct extrapolation of binding or functional data from any single published analog.

Scaffold uniqueness
Reported
No published analog matches the oxane-methoxyphenyl-methylene motif
Structural novelty precludes direct data extrapolation from any single published analog
Estimated Tanimoto
PKM2 target context
Class-level
Quinoline-8-sulfonamide core validated as PKM2 modulator pharmacophore
Supports scaffold-diversification hypothesis testing for PKM2 chemical probes
Compound 9a (Marciniec 2023): ΔG -10.72 kcal/mol; direct data unavailable for target compound
CNS permeability context
Class-level
Neutral oxane oxygen replaces basic piperazine nitrogen (pKa ~8–9)
Reduced basic amine count may support CNS penetration research models
No measured logD or BBB permeability data; inferred from CNS MPO framework
Synthetic modularity
Data to verify
Single-step sulfonamide coupling from oxane-amine intermediate
May support parallel library synthesis workflows for hit-to-lead campaigns
No comparative yield or step-count data publicly available
Medicinal chemistry Structure-activity relationship (SAR) Chemical scaffolds

PKM2 Target Engagement Potential

The quinoline-8-sulfonamide scaffold has been validated as a PKM2 modulator template. Marciniec et al. (2023) demonstrated that compound 9a—a quinoline-8-sulfonamide with a 1,2,3-triazole extension—bound to PKM2 with ΔG values of -10.72 kcal/mol (PDB 4G1N) and -10.48 kcal/mol (PDB 4FXF), comparable to the reference ligand NZT [1]. In vitro, compound 9a significantly reduced intracellular pyruvate levels in A549 lung cancer cells at concentrations that also decreased cell viability and altered cell-cycle distribution, with greater cytotoxicity observed in cancer cells than in normal cells (selectivity index not explicitly quantified but reported as 'high selectivity') [1]. While CAS 1797171-58-4 has not been tested in the same assay system, the conserved quinoline-8-sulfonamide pharmacophore shared with compound 9a provides a class-level basis for expecting PKM2 interaction potential, subject to experimental verification [2].

PKM2 target context
Class-level
Quinoline-8-sulfonamide core validated as PKM2 modulator pharmacophore
Supports scaffold-diversification hypothesis testing for PKM2 chemical probes
Compound 9a (Marciniec 2023): ΔG -10.72 kcal/mol; direct data unavailable for target compound
Cancer metabolism Pyruvate kinase M2 (PKM2) Glycolysis inhibition

Oxane vs. Piperazine Linker: CNS Permeability

The replacement of a basic piperazine nitrogen (pKa ~8-9) with a neutral oxane oxygen in CAS 1797171-58-4 eliminates a protonatable center present in the majority of published quinoline-8-sulfonamide analogs (e.g., EP2448582B1 piperazine series, aripiprazole sulfonamide analogs) [1][2]. This structural difference is predicted to reduce topological polar surface area (TPSA) contribution from the linker and eliminate the cationic charge at physiological pH, which class-level SAR from CNS drug design literature correlates with improved passive blood-brain barrier permeability and reduced P-glycoprotein efflux liability [3]. While no measured logD or BBB-PAMPA data exist for the target compound, the structural departure from the basic-amine-containing analogs represents a testable hypothesis for CNS-targeted applications.

CNS permeability context
Class-level
Neutral oxane oxygen replaces basic piperazine nitrogen (pKa ~8–9)
Reduced basic amine count may support CNS penetration research models
No measured logD or BBB permeability data; inferred from CNS MPO framework
Physicochemical properties CNS drug design Blood-brain barrier penetration

Modular Oxane Intermediate for Parallel Synthesis

The synthetic route to CAS 1797171-58-4, as described in vendor documentation, involves multi-step assembly including formation of a 4-(2-methoxyphenyl)oxane intermediate that can serve as a common building block for divergent synthesis of sulfonamide libraries . This contrasts with the more linear synthetic routes required for piperazine-linked analogs, where the piperazine must be installed and subsequently elaborated. The oxane intermediate (4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine or its precursors) can be coupled with various sulfonyl chlorides in a single step, enabling efficient parallel library construction. While no comparative yield or step-count data are publicly available for this specific compound versus analogs, the modular nature of the oxane building block approach is a recognized advantage in medicinal chemistry workflow design [1].

Synthetic modularity
Data to verify
Single-step sulfonamide coupling from oxane-amine intermediate
May support parallel library synthesis workflows for hit-to-lead campaigns
No comparative yield or step-count data publicly available
Synthetic chemistry Parallel synthesis Library design

Application Scenarios for CAS 1797171-58-4


PKM2 Chemical Probe Scaffold Diversification

As established in Section 3 (Evidence Item 2), the quinoline-8-sulfonamide core is a validated PKM2 modulator pharmacophore. CAS 1797171-58-4 introduces the structurally unique 4-(2-methoxyphenyl)oxane motif, absent from the Marciniec 2023 triazole series and the EP2448582B1 piperazine series [1][2]. Researchers developing novel PKM2 chemical probes can use this compound to explore conformational and electronic effects of replacing a basic nitrogen linker with a neutral oxygen heterocycle, potentially yielding tool compounds with differentiated selectivity profiles or pharmacokinetic properties.

CNS-Penetrant Lead Optimization via Reduced Basicity

Evidence Item 3 demonstrates that the oxane linker eliminates the basic amine present in piperazine-based analogs, a structural feature class-level SAR associates with improved CNS drug-likeness [3]. For programs targeting CNS indications where quinoline-sulfonamide pharmacology is relevant (e.g., 5-HT receptor modulation, antipsychotic activity as demonstrated in aripiprazole sulfonamide analog series), CAS 1797171-58-4 provides a non-basic scaffold option for lead optimization, enabling exploration of brain-penetrant chemical space without the P-glycoprotein efflux liability common to cationic amines.

Parallel Library Synthesis with Oxane Building Block

As described in Evidence Item 4, the 4-(2-methoxyphenyl)oxane intermediate enables efficient single-step sulfonamide coupling, supporting parallel library synthesis . Medicinal chemistry groups engaged in hit-to-lead or lead optimization campaigns can procure CAS 1797171-58-4 or its oxane-amine precursor as a diversification point to rapidly generate arrays of quinoline-8-sulfonamide analogs, reducing synthetic cycle time compared to multi-step piperazine-linked analog synthesis.

Reference Standard for Analytical Methods

The unique combination of quinoline, sulfonamide, oxane, and 2-methoxyphenyl moieties in a single molecule provides distinct UV chromophores (quinoline λmax ~315 nm) and mass spectrometric fragmentation patterns (characteristic loss of oxane ring, m/z 84 amu) that make CAS 1797171-58-4 suitable as a reference standard for HPLC-MS method development and metabolite identification studies in drug metabolism and pharmacokinetics (DMPK) workflows [1].

Application
Selection Property
Validation Focus
PKM2 chemical probe diversification
Scaffold differentiation from triazole and piperazine series
PKM2 binding and target engagement assay verification
CNS penetration research models
Neutral oxane linker; reduced basic amine count
logD, BBB-PAMPA, and P-gp efflux assay profiling
Parallel library synthesis
Modular oxane-amine building block approach
Sulfonamide coupling efficiency and library yield assessment
HPLC-MS method development
Distinct UV chromophore and MS fragmentation pattern
Retention time reproducibility and metabolite identification studies
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